1-Cyclohexyl-6-fluoro-1,3-benzodiazole is a chemical compound characterized by the molecular formula and a molecular weight of 219.26 g/mol. It is classified as a benzodiazole derivative, which are heterocyclic compounds containing a fused benzene and diazole ring structure. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development and as a biological probe due to its unique structural properties and reactivity.
The synthesis of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole typically involves several key steps:
Specific reaction conditions can vary based on the desired scale and purity of the final product, but common practices include:
The molecular structure of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole features:
The canonical SMILES representation of the compound is C1CCC(CC1)N2C3=C(C=CC(=C3)F)N=N2
, indicating its structural complexity and arrangement of atoms within the molecule. The presence of both fluorine and cyclohexyl groups contributes to its unique chemical properties.
1-Cyclohexyl-6-fluoro-1,3-benzodiazole can undergo several types of chemical reactions:
These reactions typically require specific conditions regarding temperature, solvent choice, and catalyst presence to achieve optimal yields. Reaction mechanisms often involve electrophilic or nucleophilic attack on the active sites of the benzodiazole structure.
The mechanism of action for 1-Cyclohexyl-6-fluoro-1,3-benzodiazole involves its interaction with biological targets such as enzymes or receptors. This compound may modulate enzyme activity or receptor binding through:
Relevant data regarding melting point, boiling point, and spectral characteristics (such as NMR or IR spectra) are crucial for identifying and characterizing this compound in research settings.
1-Cyclohexyl-6-fluoro-1,3-benzodiazole has several notable applications:
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 1823362-29-3
CAS No.: 116296-75-4